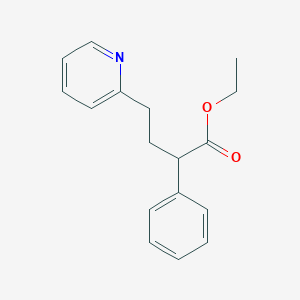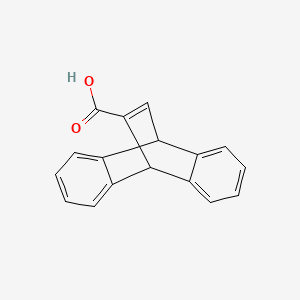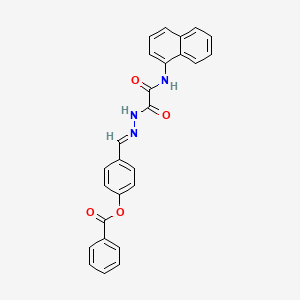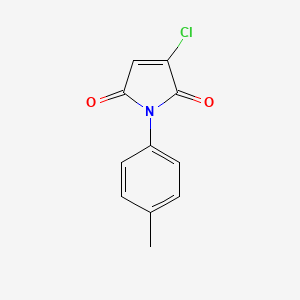
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- is a chemical compound with significant interest in various scientific fields. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a chloro and a methylphenyl substituent. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- typically involves the reaction of 3-chloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione with suitable reagents under controlled conditions. One common method includes the use of acylation reactions where the pyrrole ring is functionalized with chloro and methylphenyl groups. Industrial production methods often employ catalytic processes to enhance yield and purity, utilizing solvents and temperature control to optimize reaction conditions .
Analyse Chemischer Reaktionen
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the removal of the chloro group.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Reagents like sodium borohydride for reduction, and halogenating agents for substitution, are frequently used. .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- finds applications in various scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, especially in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals
Wirkmechanismus
The mechanism by which 1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity or interfere with cellular signaling pathways. The chloro and methylphenyl groups play a crucial role in binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- can be compared with other similar compounds such as:
- 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-
- 1H-Pyrrole-2,5-dione, 3-chloro-1-(3-methylphenyl)-
- 1H-Pyrrole-2,5-dione, 3-chloro-1-(4-fluorophenyl)-
These compounds share the pyrrole-2,5-dione core but differ in their substituents, which influence their chemical reactivity and applications. The presence of different substituents like phenyl, methylphenyl, and fluorophenyl groups imparts unique properties, making each compound suitable for specific applications .
Eigenschaften
CAS-Nummer |
53281-67-7 |
|---|---|
Molekularformel |
C11H8ClNO2 |
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
3-chloro-1-(4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H8ClNO2/c1-7-2-4-8(5-3-7)13-10(14)6-9(12)11(13)15/h2-6H,1H3 |
InChI-Schlüssel |
ATFKQNGAIVNOBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



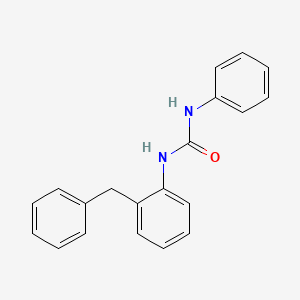



![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11962654.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11962657.png)

![3-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11962675.png)
